molecular formula C13H17NO2 B11027942 2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11027942
M. Wt: 219.28 g/mol
InChI Key: FHMYYYAGGYHQER-UHFFFAOYSA-N
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Description

2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidized Derivatives: Carboxylic acids, aldehydes.

    Reduced Derivatives: Alcohols.

    Substituted Derivatives: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
  • 2-ETHOXY-1-(2-METHYL-1H-INDOL-1-YL)-1-ETHANONE
  • 2-ETHOXY-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE

Uniqueness

2-ETHOXY-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the indole ring can also affect its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-ethoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C13H17NO2/c1-3-16-9-13(15)14-10(2)8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3

InChI Key

FHMYYYAGGYHQER-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1C(CC2=CC=CC=C21)C

Origin of Product

United States

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